7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include the given compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It can be inferred from the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds that it likely interacts with specific proteins or enzymes in the leishmania aethiopica clinical isolate and plasmodium berghei, leading to their inhibition .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it likely affects the metabolic pathways of the leishmania aethiopica clinical isolate and plasmodium berghei .
Result of Action
It can be inferred from the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds that it likely inhibits the growth and proliferation of the leishmania aethiopica clinical isolate and plasmodium berghei .
Preparation Methods
The synthesis of 7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate quinoline derivatives with hydrazine derivatives. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like tetrahydrofuran (THF) to yield the desired pyrazoloquinoline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in biological assays, particularly in its interaction with cellular targets.
Industry: Its derivatives are used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds include other pyrazoloquinolines and quinoline derivatives. Compared to these, 7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . Some similar compounds include:
- 7,8-Dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 7,8-Dimethoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline .
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their properties and applications.
Properties
IUPAC Name |
7,8-dimethoxy-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-9-11-18(12-10-16)28-25-19-13-22(29-2)23(30-3)14-21(19)26-15-20(25)24(27-28)17-7-5-4-6-8-17/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIZDNBTFHOXMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.